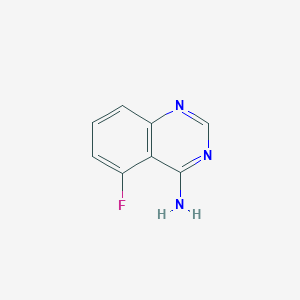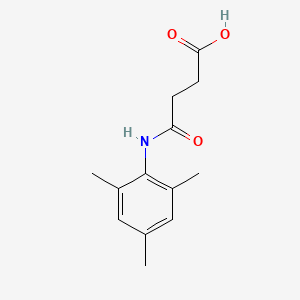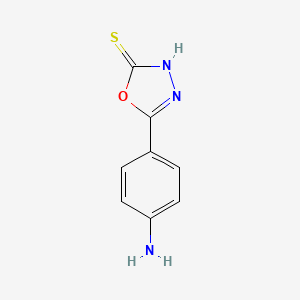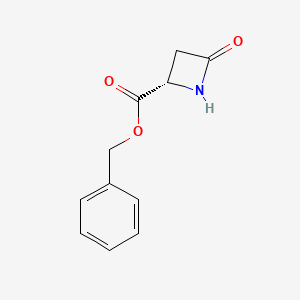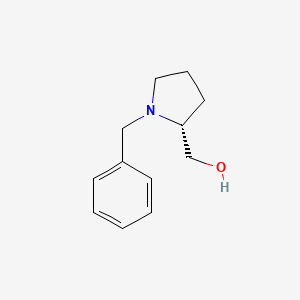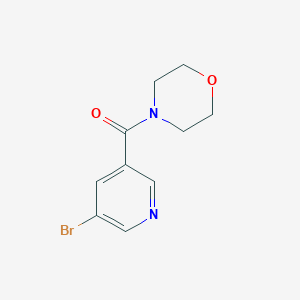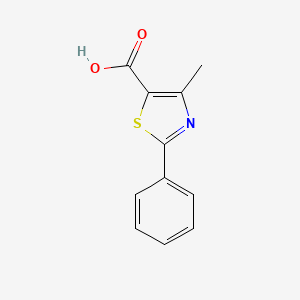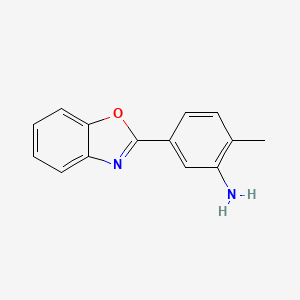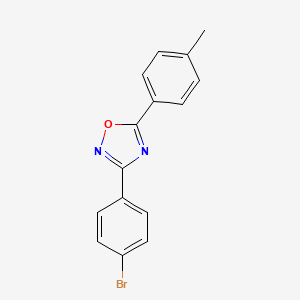
3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole
Descripción general
Descripción
3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole, also known as 4-bromo-5-methyl-1,2,4-oxadiazole, is a heterocyclic compound that has been studied for its various applications in scientific research. This compound is widely used in the synthesis of organic compounds, and its ability to undergo a variety of reactions makes it a valuable tool for the synthesis of a variety of compounds. In addition, the compound has been studied for its potential applications in medicinal chemistry, as well as its ability to interact with proteins and other molecules.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- One-pot Synthesis and Crystal Structures : The study by Jiang et al. (2014) explored the synthesis and structural characterization of related heterocyclic compounds, emphasizing the importance of intermolecular interactions in stabilizing these structures (Jiang et al., 2014).
Biomedical Applications
- Potential in Biomedical Applications : Ryzhkova et al. (2020) highlighted the synthesis of a compound related to 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole, noting its potential for various biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
Antimicrobial Activities
- Antimicrobial Properties : Kaneria et al. (2016) synthesized novel derivatives of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol, related to the 1,2,4-oxadiazole compound, demonstrating significant antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
Liquid Crystalline Properties
- Liquid Crystalline Properties : Ali and Tomi (2018) conducted a study on derivatives of 1,2,4-oxadiazole, investigating their liquid crystalline properties and the influence of terminal substituents. This research provides insights into the relationship between chemical structure and liquid crystalline behavior (Ali & Tomi, 2018).
Electronic and Photophysical Applications
- Organic Light Emitting Devices (OLEDs) : Mallesham et al. (2014) synthesized anthracene-oxadiazole derivatives, including structures similar to this compound, for use in OLEDs. Their study offers valuable insights into the potential of such compounds in electronic applications (Mallesham et al., 2014).
Molecular Structure and Spectroscopy
- Spectroscopic Analysis and Molecular Structure : Studies by Batista et al. (2000) and Yu et al. (2010) provide detailed insights into the molecular structure and spectroscopic characteristics of compounds similar to this compound. These findings are crucial for understanding the physical properties and potential applications of such compounds (Batista et al., 2000); (Yu et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-2-4-12(5-3-10)15-17-14(18-19-15)11-6-8-13(16)9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCMNVXEQKFLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353770 | |
| Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587006-12-0 | |
| Record name | 3-(4-Bromophenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


